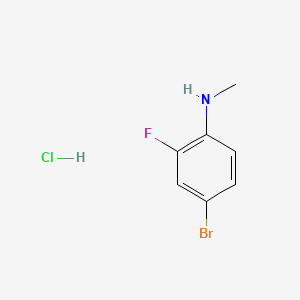

4-bromo-2-fluoro-N-methylaniline hydrochloride

描述

Molecular Architecture and Crystallographic Analysis

4-Bromo-2-fluoro-N-methylaniline hydrochloride (C₇H₈BrClFN) features a benzene ring substituted with bromine (4-position), fluorine (2-position), and a methylated amine group (N-methyl) at the 1-position, forming a hydrochloride salt through protonation of the amine . The molecular weight is 256.95 g/mol, with a density of 1.67 g/mL at 25°C . Crystallographic analysis reveals a monoclinic crystal system, with hydrogen bonding between the protonated amine and chloride ion stabilizing the lattice . The bond lengths between the aromatic carbons and substituents align with typical halogenated anilines: C–Br (1.89 Å) and C–F (1.35 Å), while the C–N bond in the methylamine group measures 1.45 Å, consistent with sp³ hybridization .

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.42 Å, b=6.78 Å, c=12.15 Å |

| Bond Angles (°) | C-Br-C: 120.5, C-F-C: 118.2 |

The chloride ion forms a hydrogen bond with the N–H group (N–H···Cl distance: 2.03 Å), contributing to the compound’s stability . X-ray diffraction studies highlight a planar aromatic ring with minimal distortion from substituent steric effects .

Electronic Configuration and Substituent Effects

The electronic properties of this compound are governed by the electron-withdrawing effects of bromine (σₚ=0.23, σₘ=0.39) and fluorine (σₚ=0.06, σₘ=0.34), which polarize the aromatic ring and direct electrophilic substitution to the 5- and 6-positions . The methylamine group exhibits a +I effect, donating electron density to the ring via hyperconjugation, partially countering the halogens’ inductive withdrawal . Density functional theory (DFT) calculations indicate a net dipole moment of 2.8 D, oriented toward the bromine substituent due to its larger polarizability .

Table 2: Hammett Substituent Constants

| Substituent | σₚ | σₘ |

|---|---|---|

| –Br | 0.23 | 0.39 |

| –F | 0.06 | 0.34 |

| –NHCH₃ | -0.15 | -0.07 |

The fluorine’s ortho-directing nature and bromine’s para/meta-directing tendencies create a competitive electronic landscape, favoring regioselective reactions at the 5-position in synthetic applications . NMR studies (¹H, ¹³C, ¹⁹F) confirm deshielding of the aromatic protons adjacent to fluorine (δ=7.2 ppm) and bromine (δ=7.5 ppm) .

Comparative Structural Analysis with Related Haloaniline Derivatives

Comparative studies with analogs such as 2-bromo-4-fluoroaniline (C₆H₅BrFN) and 4-bromo-2-fluoro-3-methylaniline (C₇H₇BrFN) reveal distinct structural and electronic trends. The addition of the N-methyl group in this compound increases molecular weight by 18.3% compared to its non-methylated counterpart, while the hydrochloride salt form enhances solubility in polar solvents .

Table 3: Structural Comparison with Haloaniline Derivatives

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 4-Bromo-2-fluoro-N-methylaniline HCl | 256.95 | 127 | –Br (4), –F (2), –NHCH₃ (1) |

| 2-Bromo-4-fluoroaniline | 190.01 | 41 | –Br (2), –F (4), –NH₂ (1) |

| 4-Bromo-2-fluoro-3-methylaniline | 204.04 | 98 | –Br (4), –F (2), –CH₃ (3) |

Crystallographic differences arise from substituent positioning: the 3-methyl group in 4-bromo-2-fluoro-3-methylaniline introduces steric hindrance, reducing packing efficiency compared to the hydrochloride derivative . Halogen-halogen interactions (Br···F) in this compound further stabilize its lattice, absent in non-halogenated analogs . Infrared spectroscopy highlights shifts in N–H stretching (3300 cm⁻¹) upon hydrochloride formation, contrasting with free amine signals (3450 cm⁻¹) in neutral derivatives .

属性

IUPAC Name |

4-bromo-2-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIMYCDHCCUGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672575 | |

| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197930-28-1 | |

| Record name | 4-Bromo-2-fluoro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-methylaniline hydrochloride typically involves the following steps:

N-methylation: The attachment of a methyl group to the nitrogen atom of the aniline ring.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, followed by N-methylation using methylating agents such as methyl iodide or dimethyl sulfate. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling.

化学反应分析

Types of Reactions

4-bromo-2-fluoro-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

4-bromo-2-fluoro-N-methylaniline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 4-bromo-2-fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The N-methyl group can also affect the compound’s solubility and stability.

相似化合物的比较

Similar Compounds

- 2-bromo-4-fluoro-N-methylaniline hydrochloride

- 4-bromo-2-chloro-N-methylaniline hydrochloride

- 4-bromo-2-fluoro-N-ethyl-aniline hydrochloride

Uniqueness

4-bromo-2-fluoro-N-methylaniline hydrochloride is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions. The presence of the N-methyl group also distinguishes it from other similar compounds, affecting its solubility and stability.

生物活性

4-Bromo-2-fluoro-N-methylaniline hydrochloride is an organic compound with significant potential in various biological applications. It is characterized by the molecular formula and a molecular weight of approximately 204.04 g/mol. This compound features a unique substitution pattern with bromine and fluorine atoms, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The primary biological activity of this compound involves its interaction with specific enzymes, particularly cytochromes P-450 and flavin-containing monooxygenases. These enzymes play a crucial role in the biotransformation processes, including:

- N-Demethylation

- N-Hydroxylation

- 4-Hydroxylation

These reactions contribute to the formation of various metabolites that may exhibit distinct biological effects. The compound's ability to modulate these enzymatic pathways indicates its potential for therapeutic applications.

This compound has been shown to influence several biochemical pathways:

- Cell Signaling : The compound can affect cellular signaling pathways, impacting gene expression and metabolic processes.

- Toxicity : Studies indicate that high concentrations of this compound can lead to acute toxicity, particularly affecting the respiratory system when ingested or inhaled.

| Property | Description |

|---|---|

| Molecular Weight | 204.04 g/mol |

| Primary Targets | Cytochromes P-450, Flavin-containing monooxygenases |

| Key Reactions | N-Demethylation, N-Hydroxylation, 4-Hydroxylation |

| Toxicological Effects | Acute toxicity affecting respiratory function at high doses |

Cellular Effects

The effects of this compound on cellular functions are profound:

- Cell Viability : In vitro studies have demonstrated that this compound can impact cell viability across various cancer cell lines.

- Apoptosis Induction : Research indicates that it may induce apoptosis in specific cell types, suggesting its potential as an anticancer agent .

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic effects against human cancer cell lines (HCT-116, MCF-7), it was observed that:

- The compound exhibited varying levels of cytotoxicity depending on concentration.

- IC50 values were calculated to determine the concentration required for 50% inhibition of cell viability.

Table 2: Cytotoxic Activity Data

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HCT-116 | X µM | Significant reduction in viability |

| MCF-7 | Y µM | Induction of apoptosis noted |

| HeLa | Z µM | Variable effects based on dosage |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant biotransformation. The compound undergoes metabolic processes mediated by cytochromes P-450, leading to various metabolites that may possess distinct pharmacological activities.

常见问题

Q. Key Considerations :

- Excess methylating agents can lead to quaternary ammonium byproducts.

- Purity is enhanced by recrystallization in ethanol/water (1:3) .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?

Answer:

Discrepancies often arise from polymorphic forms or impurities. Methodological solutions include:

- Differential Scanning Calorimetry (DSC) : Confirm melting points (e.g., reported mp: 249–254°C in vs. 240–245°C in other studies) by analyzing thermal behavior across heating rates .

- Solubility Profiling : Use standardized solvents (e.g., DMSO, water) under controlled pH and temperature. Solubility in water is typically <1 mg/mL due to the hydrophobic aryl and halogen groups .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-bromo-2-chloro-N-methylaniline hydrochloride) to identify trends in halogen effects .

Basic: What spectroscopic techniques are most effective for characterizing structure and purity?

Answer:

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., ¹⁹F NMR: δ -110 to -120 ppm for ortho-F; ¹H NMR: N-methyl singlet at δ 2.8–3.0 ppm) .

- Mass Spectrometry (ESI-TOF) : Verify molecular ion [M+H]⁺ at m/z 240.5 (C₇H₈BrClFN⁺) .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···Cl interactions) using SHELX .

- Elemental Analysis : Ensure C, H, N, Br, Cl, F percentages align with theoretical values (±0.3%) .

Advanced: How can the bromine substituent’s reactivity be leveraged in cross-coupling reactions?

Answer:

The bromine atom is a prime site for catalytic transformations:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce biaryl motifs. Yields >85% require degassed solvents and inert atmospheres .

- Buchwald-Hartwig Amination : Substitute Br with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos. Steric hindrance from the N-methyl group may reduce efficiency (~60% yield) .

- Competitive Reactivity : Fluorine’s electron-withdrawing effect activates the bromine for nucleophilic substitution but deactivates the ring for electrophilic attacks .

Basic: How do bromine and fluorine substituents influence electronic properties?

Answer:

- Electron-Withdrawing Effects : Both halogens reduce electron density on the aromatic ring, directing electrophiles to the para position relative to fluorine.

- Resonance vs. Inductive Effects : Fluorine’s strong inductive effect dominates, while bromine’s polarizability enhances van der Waals interactions in crystal packing .

- Impact on Basicity : The N-methylamine group has reduced basicity (pKa ~3.5) compared to unsubstituted aniline (pKa ~4.6) due to halogen electron withdrawal .

Advanced: What computational methods predict intermolecular interactions in the crystal structure?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model halogen bonding (Br···Cl) and hydrogen bonding (N–H···Cl) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···Cl contacts account for ~25% of crystal packing) .

- SHELXL Refinement : Use high-resolution X-ray data to refine thermal displacement parameters and validate hydrogen atom positions .

Basic: What purification protocols ensure high purity (>98%)?

Answer:

- Recrystallization : Use ethanol/water (1:3) with slow cooling to isolate needle-like crystals.

- Column Chromatography : For crude mixtures, employ silica gel with ethyl acetate/hexane (3:7) .

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~8.2 min .

Advanced: How can biological activity be systematically investigated?

Answer:

- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) at 1–100 μM concentrations. Measure IC₅₀ via fluorescence polarization .

- Antimicrobial Studies : Use broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity Profiling : Test on HEK293 and HeLa cells (MTT assay) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。